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Introduction
Alnodesertib (formerly ZN-c3 or ART0380) is an orally bioavailable, selective small molecule

inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component

of the DNA Damage Response (DDR) pathway.[1][2] The combination of alnodesertib with the

topoisomerase I inhibitor irinotecan is a promising therapeutic strategy, particularly for tumors

with deficiencies in other DDR proteins, such as Ataxia Telangiectasia Mutated (ATM). This

document provides detailed application notes on the mechanism of action, preclinical rationale,

and a summary of the clinical protocol for the combination therapy, primarily based on data

from the STELLA clinical trial (NCT04657068).[2][3]

Scientific Rationale and Mechanism of Action
The therapeutic strategy for combining alnodesertib and irinotecan is rooted in the concept of

synthetic lethality.

Irinotecan's Role: Irinotecan is a chemotherapy agent that induces DNA damage, specifically

single-strand breaks, leading to replication stress in cancer cells.[4]

Alnodesertib's Role: Alnodesertib inhibits ATR, a key kinase that is activated in response to

replication stress and single-strand breaks. ATR inhibition prevents the cell from repairing the

DNA damage induced by irinotecan.[1][4]
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Synthetic Lethality in ATM-deficient Tumors: In tumors that are deficient in the ATM protein,

another critical DNA damage sensor, the cells are already compromised in their ability to

repair DNA double-strand breaks.[4] By adding irinotecan to induce further DNA damage and

alnodesertib to block the remaining major repair pathway (ATR-mediated), a "triple hit" is

delivered to the cancer cells, leading to their death.[3][4] This approach is particularly

effective in cancers with high endogenous replication stress, such as those with ATM

deficiency.[5]

Signaling Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://ouhsc.edu/news/details/fda-grants-fast-track-designation-to-drug-combo-for-colorectal-cancer
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://ouhsc.edu/news/details/fda-grants-fast-track-designation-to-drug-combo-for-colorectal-cancer
https://www.artios.com/press-release/artios-receives-u-s-fda-fast-track-designation-for-alnodesertib-in-atm-negative-metastatic-colorectal-cancer-mcrc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage & Replication Stress

DNA Damage Response (DDR)

Therapeutic Intervention

Cellular Outcome

Irinotecan

DNA Single-Strand Breaks
(Replication Stress)

ATR Kinase

 activates

Cell Cycle Arrest
& DNA Repair

 promotes

Apoptosis
(Cell Death)

 inhibition leads to

ATM Kinase
(Deficient in Target Tumors)

Alnodesertib

 inhibits

Click to download full resolution via product page

Caption: Mechanism of action for alnodesertib and irinotecan combination therapy.

Clinical Protocol: STELLA Trial (NCT04657068)
The following protocol is based on the Phase 1/2a STELLA trial, which evaluated the safety,

tolerability, and preliminary efficacy of alnodesertib in combination with irinotecan in patients
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with advanced or metastatic solid tumors.[2][3]

Study Objectives
Primary Objectives: To assess the safety and tolerability of alnodesertib in combination with

irinotecan and to determine the recommended Phase 2 dose (RP2D).[3]

Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination,

including Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free

Survival (PFS), and Overall Survival (OS).[2][6]

Patient Population
Inclusion Criteria: Patients with advanced or metastatic solid tumors who have no

satisfactory alternative treatment options. A key cohort includes patients with ATM-negative

tumors, particularly those with metastatic colorectal cancer (mCRC) in the third-line setting.

[2][3]

Biomarker Selection: Patients are screened for ATM protein expression status, with a focus

on enrolling those with ATM-negative disease.[3]

Dosing and Administration
The recommended Phase 2 dose (RP2D) for the combination was established as follows:

Alnodesertib: 200 mg administered orally on days 1 to 3 and 8 to 10 of a 21-day cycle.[3][6]

Irinotecan: 60 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle.[3][6]

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.onclive.com/view/fda-grants-fast-track-designation-to-alnodesertib-plus-irinotecan-in-atm-negative-mcrc
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.onclive.com/view/fda-grants-fast-track-designation-to-alnodesertib-plus-irinotecan-in-atm-negative-mcrc
https://www.cancernetwork.com/view/alnodesertib-receives-fda-fast-track-designation-for-atm-metastatic-crc
https://www.onclive.com/view/fda-grants-fast-track-designation-to-alnodesertib-plus-irinotecan-in-atm-negative-mcrc
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.cancernetwork.com/view/alnodesertib-receives-fda-fast-track-designation-for-atm-metastatic-crc
https://www.targetedonc.com/view/fda-grants-fast-track-to-alnodesertib-combo-for-metastatic-colorectal-cancer
https://www.cancernetwork.com/view/alnodesertib-receives-fda-fast-track-designation-for-atm-metastatic-crc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening

Enrollment

Treatment Cycle (21 Days)

Assessment

Advanced/Metastatic
Solid Tumors

ATM Protein Expression
(Immunohistochemistry)

ATM-Negative Cohort ATM-Positive Cohort
(for comparison)

Alnodesertib (200mg PO)
Days 1-3 & 8-10

+
Irinotecan (60mg/m² IV)

Days 1 & 8

Adverse Event
Monitoring

Tumor Response
(RECIST)

Click to download full resolution via product page

Caption: STELLA clinical trial workflow.

Summary of Clinical Data
The following tables summarize the quantitative data from the STELLA trial for the alnodesertib

and irinotecan combination therapy.

Table 1: Patient Demographics and Baseline
Characteristics (RP2D Cohort)
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Characteristic Value (n=58) Reference

Median Age (years) 60 (range, 22-83) [2]

ECOG Performance Status 1 62% [2]

Liver Involvement 60% [2]

Median Prior Lines of Therapy 3 (range, 1-7) [2]

Prior Irinotecan 59% [2][3]

ATM-Negative Cancers 34% [2]

Table 2: Clinical Efficacy in ATM-Negative Tumors
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Endpoint Value Reference

Confirmed Objective Response

Rate (ORR)

ATM-Negative CRC and other

solid tumors
45% [3]

ATM-Negative solid tumors (at

RP2D)
50% [6][7][8]

Median Duration of Response

(DOR)

ATM-Negative CRC and other

solid tumors
5.2 months (range, 1.4-10.7) [3]

ATM-Negative cancers (at

RP2D)
5.7 months [6]

Median Progression-Free

Survival (PFS)

ATM-Negative disease (at

RP2D)
12.1 months [2]

Median Overall Survival (OS)

ATM-Negative disease (at

RP2D)
14.1 months [2]

Table 3: Clinical Efficacy in ATM-Positive Tumors
Endpoint Value Reference

Confirmed Objective Response

Rate (ORR)
0% [3]

Median Duration of Response

(DOR)
Not Applicable [3]
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Table 4: Treatment-Related Adverse Events (TRAEs) in
RP2D Cohort (Any Grade)

Adverse Event Incidence Reference

Neutropenia 53% [3]

Anemia 41% [3]

Fatigue 33% [3]

Diarrhea 31% [3]

Note: 97% of patients who received the RP2D experienced any-grade TRAEs, with 60%

experiencing grade ≥3 TRAEs.[2]

Logical Relationship Diagram
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Caption: Patient selection logic for alnodesertib + irinotecan therapy.

Conclusion and Future Directions
The combination of the ATR inhibitor alnodesertib with low-dose irinotecan has demonstrated

promising clinical activity and a manageable safety profile in patients with ATM-negative

advanced solid tumors.[3][6] The data from the STELLA trial support the synthetic lethal

approach of targeting tumors with inherent DNA damage response deficiencies. The FDA has

granted Fast Track Designation to this combination for the treatment of third-line ATM-negative

metastatic colorectal cancer, highlighting the significant unmet medical need in this patient

population.[1][2][3]

Future research will likely focus on expanding the evaluation of this combination in other ATM-

deficient tumor types, such as pancreatic cancer, and further refining biomarker strategies to

optimize patient selection.[7][9] The development of this combination therapy represents a

significant advancement in precision oncology for patients with DDR-deficient cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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